5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

Pharmaceutical Intermediates Impurity Control X-ray Contrast Media

Meeting specs for X-ray contrast agent synthesis is a major supply chain challenge. Impure 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) leads to costly downstream purification. This high-purity ABA intermediate is the precise solution. - Critical Purity Control: Meets >98% HPLC specification to limit problematic ABA monomethylester and dimer impurities, preventing the formation of hard-to-remove iodinated byproducts. - Optimized Reactivity: The 2,3-dihydroxypropyl side chains ensure high water solubility, promoting efficient, homogeneous iodination for high-yield processes. - Scalable Sourcing: Reliable supply of this key intermediate supports industrial-scale production of iohexol, ioversol, and iodixanol.

Molecular Formula C14H21N3O6
Molecular Weight 327.33 g/mol
CAS No. 76820-35-4
Cat. No. B1272496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
CAS76820-35-4
Molecular FormulaC14H21N3O6
Molecular Weight327.33 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)NCC(CO)O)N)C(=O)NCC(CO)O
InChIInChI=1S/C14H21N3O6/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23)
InChIKeyXOZGAPXHJKSZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABA Intermediate Overview for X-Ray Contrast Agents


5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (CAS 76820-35-4), also known as ABA, is a synthetic organic compound belonging to the class of isophthalamide derivatives. It is primarily utilized as a key pharmaceutical intermediate in the industrial-scale synthesis of non-ionic X-ray contrast agents, including iohexol, ioversol, and iodixanol . Its structure features a central 5-aminoisophthalamide core symmetrically substituted with two 2,3-dihydroxypropyl amide side chains, which confer high water solubility essential for subsequent chemical transformations and final drug product formulation .

Workflow Non-ionic X-ray contrast agent intermediate synthesis
Selection High-purity ABA for consistent iodination performance
Use Context Aqueous iodination and subsequent dimerization steps

Risks of Generic ABA Substitution


Generic substitution of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) with other 5-aminoisophthalamide analogs or lower-purity intermediates is scientifically unsound and industrially hazardous. The compound's specific 2,3-dihydroxypropyl side chains are not merely structural decorations; they are critical for the aqueous solubility and reactivity profile required for the high-yield, high-purity iodination and subsequent dimerization steps that produce pharmaceutical-grade contrast agents . Crucially, the presence of even trace levels of specific process-related impurities, such as ABA monomethylester and ABA dimer, can propagate through the synthesis, leading to the formation of difficult-to-remove iodinated impurities in the final drug substance. This necessitates costly and yield-reducing downstream purification, directly impacting manufacturing economics and regulatory compliance .

! 2,3-dihydroxypropyl side chains are critical for solubility and reactivity; structural analogs may not support aqueous iodination.
! Trace impurities such as ABA monoester and dimer can propagate to difficult-to-remove iodinated impurities, increasing downstream purification costs.
! Lower-purity intermediates risk batch-to-batch variability that may impact regulatory impurity profiles in final drug product.

Quantitative Evidence for ABA Selection


Superior Impurity Removal Profile

A patented purification method demonstrates the capability to drastically reduce the levels of two key impurities, ABA monomethylester and ABA dimer, to below quantifiable limits. This is a critical differentiator for high-purity ABA procurement, as these impurities are known to generate downstream iodinated impurities that are expensive and difficult to remove. The method provides a direct head-to-head comparison of impurity levels before and after purification .

Impurity Removal
Method context
ABA monomethylester 0.34% → 0.00%; ABA dimer 0.04% → 0.00%
Supports impurity-control method fit; reduces downstream purification burden.
Patented hydrolysis method at pH 13.0, 20–25°C.
Pharmaceutical Intermediates Impurity Control X-ray Contrast Media

High Analytical Purity Specification

Commercial suppliers consistently specify the purity of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride (a common salt form) using HPLC analysis. This established analytical benchmark provides a verifiable metric for procurement and ensures consistency in downstream reactions compared to using a lower-purity, unspecified intermediate .

HPLC Purity Spec
Specification review
>98.0% (HPLC)
Supports procurement specification review; supplier-specified benchmark.
Class-level inference; verify per vendor CoA.
Analytical Chemistry Pharmaceutical Intermediates Quality Control

Enhanced Water Solubility by Dihydroxypropyl Groups

The presence of two 2,3-dihydroxypropyl side chains is a key structural feature that differentiates 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide from simpler 5-aminoisophthalamide analogs. This modification imparts high water solubility, a crucial property for conducting aqueous-phase iodination reactions that are standard in contrast agent manufacturing. This contrasts with simpler analogs like 5-Amino-isophthalamide, which exhibits poor water solubility .

Aqueous Solubility
Class-level
Soluble in water vs. poorly soluble 5-amino-isophthalamide
Supports aqueous iodination process fit.
Qualitative class-level comparison; confirm under process conditions.
Solubility Pharmaceutical Chemistry Process Development

Defined Process Yield for Downstream Iodinated Intermediate

The utility of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is demonstrated by its conversion to a key iodinated intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. A specific preparative method using ABA as starting material provides a quantifiable benchmark yield for this critical step, which is essential for cost modeling and process comparison .

Triiodo Yield
Reported
51.7% yield to triiodoisophthalamide
Baseline yield for cost modeling; verify under specific conditions.
KI/NaClO2 at pH 1–2, 0°C (CN102399167A).
Synthetic Chemistry Process Optimization Yield

Key Industrial Applications for ABA


High-Volume Contrast Agent Manufacturing

Procurement of high-purity 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) is essential for the efficient, large-scale production of the non-ionic X-ray contrast agents iohexol, ioversol, and iodixanol . The evidence confirms that using ABA with controlled impurity levels (specifically low ABA monomethylester and ABA dimer) minimizes the formation of hard-to-remove iodinated impurities . This directly reduces the burden and cost of downstream purification steps like recrystallization and chromatography, thereby improving overall process yield and economic viability.

Quality Control and Regulatory Compliance

For analytical and quality control (QC) laboratories, this compound serves as a critical reference standard for developing and validating HPLC methods to monitor purity and impurity profiles in the ABA intermediate . The established >98% HPLC purity specification provides a clear benchmark for vendor qualification and incoming material release testing. Ensuring the purity of ABA at this stage is a proactive measure to meet the stringent impurity specifications set by regulatory bodies like the FDA and EMA for the final drug product .

Iodination Reaction Process Development

In a process chemistry or R&D setting, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is the preferred substrate for developing and scaling up aqueous iodination reactions due to its documented high water solubility . This property ensures the intermediate remains in solution under reaction conditions, promoting efficient and homogeneous iodination. The baseline yield of 51.7% for conversion to its triiodinated derivative provides a starting point for reaction optimization studies aimed at improving the efficiency and sustainability of contrast agent synthesis.

Application
Selection Property
Validation Focus
High-volume contrast agent manufacturing
Impurity-controlled intermediate
Downstream impurity propagation assessment
Quality control and regulatory release
HPLC purity specification
Method validation for purity and impurity profiling
Iodination process development
Aqueous solubility profile
Homogeneous iodination and yield benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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